molecular formula C10H11BrO3 B13631762 3-(4-Bromo-2-methylphenyl)-2-hydroxypropanoic acid

3-(4-Bromo-2-methylphenyl)-2-hydroxypropanoic acid

Cat. No.: B13631762
M. Wt: 259.10 g/mol
InChI Key: OKVVNARPJXVPHI-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-methylphenyl)-2-hydroxypropanoic acid is a substituted propanoic acid derivative characterized by a 4-bromo-2-methylphenyl group attached to the third carbon of the hydroxypropanoic acid backbone. This compound’s structure combines a brominated aromatic ring with a methyl substituent and a hydroxyl group on the α-carbon of the carboxylic acid. The bromine atom enhances lipophilicity and may contribute to halogen bonding interactions, while the hydroxyl group enables hydrogen bonding, affecting its reactivity and pharmacokinetic profile .

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

3-(4-bromo-2-methylphenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C10H11BrO3/c1-6-4-8(11)3-2-7(6)5-9(12)10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14)

InChI Key

OKVVNARPJXVPHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)CC(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-methylphenyl)-2-hydroxypropanoic acid typically involves the bromination of 2-methylphenyl derivatives followed by subsequent functional group transformations. One common method involves the bromination of 2-methylphenylacetic acid using bromine or N-bromosuccinimide (NBS) under radical conditions . The resulting brominated intermediate is then subjected to hydrolysis and oxidation reactions to introduce the hydroxypropanoic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-methylphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxypropanoic acid moiety play crucial roles in its reactivity and biological activity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed effects .

Comparison with Similar Compounds

Structural Analogues with Halogen and Methyl Substitutions

2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic acid
  • Molecular Formula : C₁₁H₁₁BrFO₂
  • Molecular Weight : 283.11 g/mol
  • Key Differences: Fluorine replaces the hydroxyl group on the propanoic acid chain. Fluorine’s electronegativity may enhance metabolic stability but reduce acidity relative to the hydroxyl-bearing target compound.
(R)-3-(4-Chlorophenyl)-2-hydroxypropanoic acid
  • Molecular Formula : C₉H₉ClO₃
  • Molecular Weight : 200.62 g/mol
  • Key Differences :
    • Chlorine replaces bromine at the para position; the methyl group is absent.
    • Chlorine’s smaller atomic radius and lower polarizability reduce steric hindrance and lipophilicity compared to bromine .
    • The lack of a methyl group may increase conformational flexibility, altering binding interactions in biological systems.
2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid
  • Molecular Formula : C₁₃H₁₇BrO₂
  • Molecular Weight : 291.18 g/mol
  • Key Differences :
    • Ethyl substituent at the para position instead of methyl.
    • Increased steric bulk from the ethyl group may hinder molecular packing and reduce solubility in aqueous media .
    • The bromine at the meta position (vs. para in the target compound) alters electronic effects on the aromatic ring.

Analogues with Functional Group Variations

(S)-2-Amino-3-(4-bromophenyl)propanoic acid
  • Molecular Formula: C₉H₁₀BrNO₂
  • Molecular Weight : 244.09 g/mol
  • Key Differences: Amino group replaces the hydroxyl group on the α-carbon. The amino group introduces basicity, increasing solubility in acidic environments and enabling zwitterionic formation . Potential for distinct biological interactions, such as enzyme binding via amine-mediated hydrogen bonds.
Danshensu [(R)-3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid]
  • Molecular Formula : C₉H₁₀O₅
  • Molecular Weight : 198.17 g/mol
  • Key Differences :
    • Two hydroxyl groups on the phenyl ring (3,4-dihydroxy) enhance antioxidant activity and water solubility.
    • The absence of bromine reduces lipophilicity but increases polarity, favoring interactions with hydrophilic biological targets .

Analogues with Substituent Position and Electronic Effects

3-(5-Bromo-2-methoxyphenyl)propanoic acid
  • Molecular Formula : C₁₀H₁₁BrO₃
  • Molecular Weight : 259.10 g/mol
  • Key Differences :
    • Methoxy group at the ortho position instead of methyl.
    • Methoxy’s electron-donating effect may stabilize the aromatic ring, altering electronic properties and reactivity .
    • Bromine at the meta position (5-bromo) could influence steric interactions differently than the para-substituted target compound.
3-(4-Fluoro-2-methylphenyl)-2-methylpropanoic acid
  • Molecular Formula : C₁₁H₁₃FO₂
  • Molecular Weight : 196.22 g/mol
  • Key Differences: Fluorine replaces bromine; methyl group on the propanoic acid chain. Fluorine’s smaller size and higher electronegativity reduce steric hindrance and increase stability against oxidative metabolism .

Biological Activity

3-(4-Bromo-2-methylphenyl)-2-hydroxypropanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H11BrO3
  • Molecular Weight : 273.10 g/mol
  • Structural Features : The compound contains a bromine atom on the phenyl ring, a hydroxyl group, and a propanoic acid moiety, which may enhance its biological interactions.

The biological activity of 3-(4-Bromo-2-methylphenyl)-2-hydroxypropanoic acid is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom may enhance binding affinity through halogen bonding, while the hydroxyl group can facilitate hydrogen bonding interactions. This dual functionality allows for modulation of enzyme activity or receptor binding, potentially leading to therapeutic effects.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

Antimicrobial Activity

Research has indicated that compounds similar to 3-(4-Bromo-2-methylphenyl)-2-hydroxypropanoic acid exhibit antimicrobial properties. A study demonstrated that derivatives with similar structures showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae .

Anticancer Properties

The compound's potential anticancer activity has also been explored. In vitro studies suggest that it may induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell proliferation and survival .

Case Studies

  • Antinociceptive Effects :
    • A study evaluated the antinociceptive properties of related compounds in rodent models of neuropathic pain. The results indicated that certain derivatives exhibited significant pain relief without inducing motor deficits .
  • GABA Transporter Inhibition :
    • Research on functionalized amino acids, including derivatives of hydroxypropanoic acid, showed that they can inhibit GABA transporters (mGAT1–4) effectively. This inhibition is crucial for developing treatments for conditions like anxiety and epilepsy .

Research Findings

Study FocusFindingsReference
Antimicrobial ActivitySignificant inhibition against Staphylococcus aureus with inhibition zones comparable to standard drugs
Antinociceptive PropertiesDemonstrated pain relief in neuropathic models without motor deficits
GABA Transporter InhibitionEffective inhibition observed at concentrations >100 μM

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